molecular formula C17H14N4OS B2494270 (3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone CAS No. 1235180-46-7

(3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Cat. No.: B2494270
CAS No.: 1235180-46-7
M. Wt: 322.39
InChI Key: MDHDYQOUVRWAJV-UHFFFAOYSA-N
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Description

The compound (3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic molecule that features a quinoline derivative linked to a pyrazine-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dihydroquinoline and 2-(pyrazin-2-yl)thiazole.

    Coupling Reaction: The key step involves a coupling reaction between the quinoline derivative and the pyrazine-thiazole moiety. This can be achieved using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic methods to lower the activation energy and increase the reaction rate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrazine or thiazole rings, potentially yielding dihydropyrazine or dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydropyrazine or dihydrothiazole derivatives.

    Substitution Products: Various substituted quinoline or pyrazine-thiazole derivatives.

Scientific Research Applications

Chemistry

    Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis or material science applications.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, which could be explored for therapeutic purposes.

    Molecular Probes: Utilized in the development of molecular probes for imaging or diagnostic purposes.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new drugs, particularly for targeting specific biological pathways or receptors.

Industry

    Material Science: Application in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action typically involves:

    Binding: The compound binds to the active site of an enzyme or receptor, inhibiting its activity.

    Pathways: This binding can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine or quinine, which are well-known for their antimalarial properties.

    Pyrazine-Thiazole Derivatives: Compounds such as pyrazinamide, used in the treatment of tuberculosis.

Uniqueness

    Structural Complexity: The combination of quinoline and pyrazine-thiazole moieties in a single molecule is relatively unique, offering a distinct set of chemical and biological properties.

This detailed overview provides a comprehensive understanding of (3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-17(21-9-3-5-12-4-1-2-6-15(12)21)14-11-23-16(20-14)13-10-18-7-8-19-13/h1-2,4,6-8,10-11H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHDYQOUVRWAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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